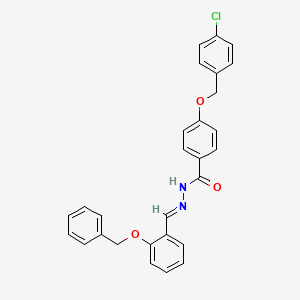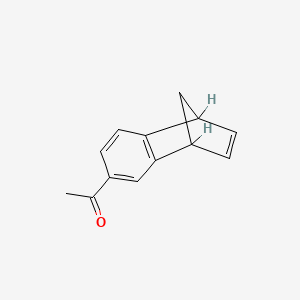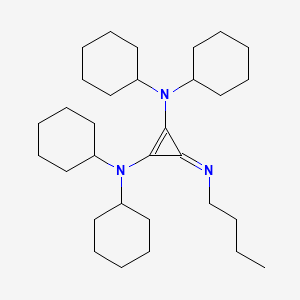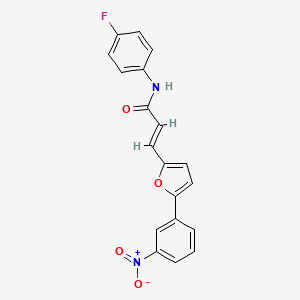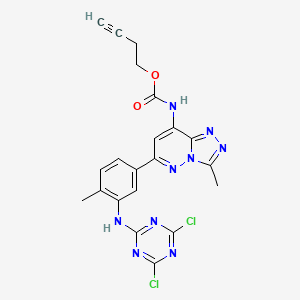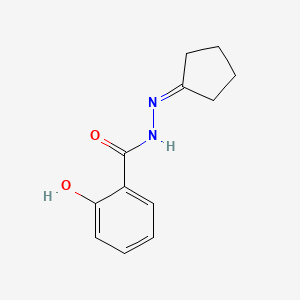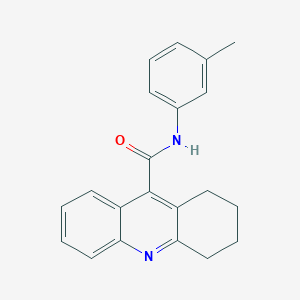![molecular formula C31H33NO3S B15074232 (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spirocyclic piperidine, a thiophene ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic piperidine: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine precursor.
Introduction of the thiophene ring: This step involves a coupling reaction between the spirocyclic piperidine and a thiophene derivative.
Attachment of the phenyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
科学研究应用
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile compared to (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid.
Radical-triggered translocation compounds: These compounds involve complex functionalization and have applications in organic synthesis.
Uniqueness
The uniqueness of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C31H33NO3S |
|---|---|
分子量 |
499.7 g/mol |
IUPAC 名称 |
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m1/s1 |
InChI 键 |
LGIUHWQDGPFXSG-RUZDIDTESA-N |
手性 SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
规范 SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)

![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)

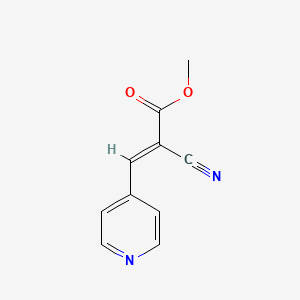
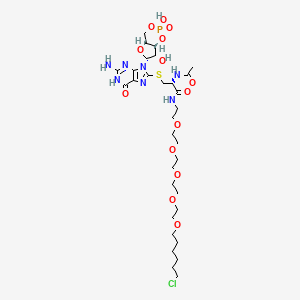
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
